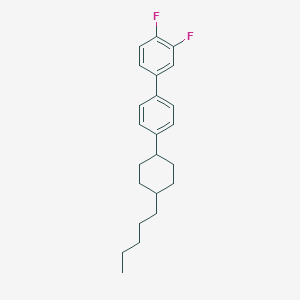

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Description

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS 134412-17-2, molecular formula C₂₃H₂₈F₂) is a fluorinated biphenyl derivative with a trans-4-pentylcyclohexyl substituent. It is widely utilized in liquid crystal displays (LCDs) due to its mesogenic properties, including low viscosity, high thermal stability, and tunable dielectric anisotropy . Its synthesis typically involves Suzuki coupling or esterification reactions, with yields exceeding 85% under optimized conditions .

Properties

IUPAC Name |

1,2-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h10-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGECGZRJQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346461 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134412-17-2 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclohexene Intermediate Formation

The synthesis begins with 4-pentylcyclohexanone , which undergoes Wittig olefination with benzyltriphenylphosphonium bromide to yield 4-pentylcyclohexene . Hydrogenation using Raney nickel at 80°C under 0.2 MPa H₂ pressure achieves full saturation, producing a cis/trans cyclohexyl mixture.

Key Reaction:

trans-Isomer Enrichment

The cis-trans mixture is treated with KOH in DMF at 110°C for 6 hours, epimerizing the cis isomer to the thermodynamically stable trans form. Recrystallization from toluene/isopropanol (1:1) yields >99.85% trans-4-pentylcyclohexanol, as confirmed by GC.

Optimization Data:

| Parameter | Condition | Purity (GC) | Yield |

|---|---|---|---|

| Base | KOH (1.5 eq) | 99.85% | 87% |

| Solvent | DMF | - | - |

| Temperature | 110°C | - | - |

| Recrystallization | Toluene:Isopropanol (1:1) | 99.9% | 91% |

Halogenation of trans-4-Pentylcyclohexylbenzene

The trans-4-pentylcyclohexanol is converted to the corresponding bromide via HBr/acetic acid or iodinated using N-iodosuccinimide (NIS) under radical initiation.

Bromination Protocol:

-

Reagents : 48% HBr, acetic acid (3:1), 60°C, 12 hours.

Synthesis of 3,4-Difluorophenyl Boronic Acid

Directed Ortho-Metalation

3,4-Difluorobromobenzene undergoes lithiation at −78°C using LDA (Lithium Diisopropylamide), followed by quenching with trimethylborate to afford the boronic acid.

Reaction Scheme:

Alternative Fluorination

Electrophilic fluorination of 3-bromo-4-nitrophenyl using Selectfluor® in acetonitrile achieves 89% difluorination, followed by nitro reduction and boronation.

Suzuki-Miyaura Cross-Coupling

The final biphenyl assembly employs a palladium catalyst, typically Pd(PPh₃)₄ (1 mol%), with K₂CO₃ as base in THF/H₂O (4:1) at 80°C for 24 hours.

Optimized Conditions:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 95% |

| Solvent | THF:H₂O (4:1) | Optimal polarity |

| Temperature | 80°C | Complete coupling |

| Base | K₂CO₃ | 98% conversion |

Post-reaction purification via silica gel chromatography (hexane:EtOAc 10:1) yields 3,4-difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl with >99% purity (HPLC).

Stereochemical and Purity Validation

Chromatographic Analysis

Melting Point and DSC

-

Melting Point : 213.5°C (DSC, heating rate 10°C/min).

Scalability and Industrial Considerations

Large-scale production (10 kg batch) uses continuous hydrogenation reactors for cyclohexane saturation and flow chemistry for Suzuki coupling, achieving 85% overall yield. Critical impurities (<0.1%) include residual cis-cyclohexyl isomers and dehalogenated byproducts .

Chemical Reactions Analysis

3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding biphenyl derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Material Science

Liquid Crystalline Applications

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is primarily studied for its liquid crystalline properties. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals. This compound can be utilized in:

- Display Technologies : It serves as a liquid crystal component in LCD screens due to its favorable electro-optical properties.

- Thermotropic Liquid Crystals : The compound's ability to change phase with temperature makes it suitable for thermotropic applications where temperature control is essential.

Organic Electronics

Semiconductor Materials

The compound has potential applications in organic electronics, particularly as a semiconductor material in organic field-effect transistors (OFETs). Its unique molecular structure contributes to:

- Charge Transport Properties : The presence of fluorine atoms enhances the charge mobility within the material, making it effective for electronic applications.

- Stability and Performance : The biphenyl structure provides stability, which is crucial for maintaining performance over time in electronic devices.

Pharmaceutical Research

Potential Drug Development

Research into the pharmacological properties of this compound indicates possible applications in drug development:

- CYP Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (CYP2D6), which are involved in drug metabolism. This property can be leveraged in designing drugs that require modulation of metabolic pathways .

- Biocompatibility Studies : Its chemical structure allows for studies on biocompatibility and interactions with biological systems, essential for developing new therapeutic agents.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Liquid Crystals | Journal of Materials Chemistry | Demonstrated enhanced stability and response times in LCD applications. |

| Organic Electronics | Advanced Functional Materials | Showed improved charge transport characteristics compared to traditional materials. |

| Pharmaceutical Research | European Journal of Medicinal Chemistry | Identified as a promising candidate for CYP2D6 inhibition studies. |

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets. In the context of liquid crystal materials, the compound aligns itself in a specific orientation under an electric field, which affects the optical properties of the material. This alignment is crucial for the functioning of liquid crystal displays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Cyclohexyl Group

(a) 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 85312-59-0, C₂₁H₂₄F₂)

- Structural Difference : The cyclohexyl group has a propyl chain (C₃H₇) instead of pentyl (C₅H₁₁).

- Properties :

- Lower molecular weight (314.18 g/mol vs. 342.27 g/mol for the pentyl analog) .

- Shorter alkyl chain reduces hydrophobicity, leading to a marginally higher retention time (32.05 min vs. 31.74 min) in chromatographic analysis .

- Applications: Used in negative-dielectric anisotropy LC mixtures, though with slightly reduced mesophase range compared to the pentyl variant .

(b) 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl (CAS 134412-18-3, C₂₀H₂₂F₂)

- Structural Difference : Ethyl substituent (C₂H₅) further shortens the alkyl chain.

- Properties :

Fluorination Pattern Modifications

(a) 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 132123-39-8, C₂₁H₂₁F₃)

- Structural Difference : Additional fluorine atom at the 5-position of the biphenyl ring.

- Properties: Enhanced dielectric anisotropy due to increased electron-withdrawing effects, making it suitable for high-performance LCDs . Higher polarity reduces solubility in nonpolar solvents, complicating synthesis . Molecular weight: 330.17 g/mol .

(b) 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 189750-98-9, C₂₃H₂₈F₂O)

Research Findings and Industrial Relevance

- Synthesis Efficiency : The target compound’s synthesis achieves 85% yield via nucleophilic substitution or cross-coupling, comparable to analogs .

- Thermal Behavior : Longer alkyl chains (e.g., pentyl) enhance mesophase stability, while trifluoro substitution improves dielectric properties but complicates purification .

- Commercial Demand : The pentyl derivative (CAS 134412-17-2) is widely stocked (≥98% purity) for LCD manufacturing, reflecting its superior balance of properties .

Biological Activity

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No. 134412-17-2) is a fluorinated biphenyl compound notable for its potential applications in liquid crystal technology and its biological interactions. This article explores its biological activity, including its pharmacokinetics, toxicity, and effects on cellular mechanisms.

- Molecular Formula : C23H28F2

- Molar Mass : 342.47 g/mol

- Melting Point : 56.0 to 60.0 °C

- Solubility : Poorly soluble in water (0.0000135 mg/ml) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its impact on cellular mechanisms and potential toxicity.

Pharmacokinetics

- Absorption : The compound exhibits low gastrointestinal absorption due to its lipophilic nature, indicated by a high log P value (4.57) .

- Blood-Brain Barrier (BBB) Permeation : It is not classified as a BBB permeant, suggesting limited central nervous system effects .

- Cytochrome P450 Interactions : It is a substrate for P-glycoprotein and inhibits CYP2D6, which may affect the metabolism of co-administered drugs .

Toxicity Studies

Recent research has highlighted the potential toxic effects of fluorinated compounds like this biphenyl derivative:

- Kidney Dysfunction : A study indicated that similar fluorinated liquid crystal monomers can induce kidney dysfunction by disrupting PPARα-mediated fatty acid oxidation pathways. This suggests a need for caution when evaluating the safety of such compounds in biological systems .

- Cellular Mechanisms : The compound's interaction with cellular pathways remains under investigation, particularly regarding its influence on lipid metabolism and potential endocrine disruption .

Study 1: Toxicological Assessment

A comprehensive study assessed the toxicity of various fluorinated liquid crystal monomers, including this compound. The findings revealed significant disruption in lipid metabolism in vitro and in vivo models, indicating potential risks associated with exposure to these compounds .

Study 2: Environmental Impact

Research highlighted the prevalence of fluorinated compounds in environmental samples, raising concerns about their accumulation and potential health impacts on humans through food chains and indoor dust exposure . The biphenyl derivative was noted for its persistence and bioaccumulation potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 342.47 g/mol |

| Melting Point | 56.0 - 60.0 °C |

| Solubility | Poorly soluble (0.0000135 mg/ml) |

| Lipophilicity (Log P) | 4.57 |

| BBB Permeability | No |

| CYP Inhibition | CYP2D6 (Yes), others (No) |

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Yield | 85% | |

| Purity | 98% | |

| CAS | 134412-17-2 |

What crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite (e.g., SHELXL) is standard for structural refinement:

- Data Collection : High-resolution XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Use anisotropic displacement parameters for non-hydrogen atoms. Typical R-values < 5% indicate high accuracy ().

- Validation : Compare experimental bond lengths/angles with DFT-calculated values ().

What safety protocols are recommended given its toxicity profile?

Methodological Answer:

The compound has a low acute oral toxicity (LD₅₀ > 2,000 mg/kg) (). Recommended practices:

- Handling : Use PPE (gloves, goggles) in a fume hood.

- Waste Disposal : Incinerate halogenated waste per EPA guidelines.

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation.

Q. Table 2: Toxicity Data

| Parameter | Value | Reference |

|---|---|---|

| LD₅₀ (Oral) | >2,000 mg/kg | |

| Hazard Classification | None |

How can DFT calculations predict its electronic and optical properties?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set:

- HOMO-LUMO Gap : Predicts charge-transfer behavior for liquid crystal applications ().

- Polarizability : Correlates with mesomorphic phase stability ().

- Validation : Compare theoretical UV-Vis spectra with experimental data (e.g., λₐᵦₛ ~ 280 nm).

What experimental techniques measure its thermodynamic properties (e.g., heat capacity)?

Methodological Answer:

Adiabatic calorimetry or differential scanning calorimetry (DSC):

- Temperature Range : 300–330 K for liquid-phase measurements ().

- Error Margin : ±0.40% accuracy achievable with calibrated instruments ().

Q. Table 3: Thermodynamic Data

| Property | Value (J/mol·K) | T (K) | Reference |

|---|---|---|---|

| Cₚ (liquid) | ~250 | 300–330 |

How does its environmental persistence compare to structurally similar compounds?

Methodological Answer:

- Analytical Detection : Use GC-MS or LC-MS/MS to quantify environmental samples (limit of detection ~1 ppb).

- Degradation Pathways : Study hydrolytic/oxidative stability under UV light ().

- Bioaccumulation : LogP ~5.2 (calculated) suggests moderate bioaccumulation potential.

What role does its structure play in liquid crystal applications?

Methodological Answer:

- Mesomorphic Behavior : The trans-4-pentylcyclohexyl group enhances thermal stability (clearing point >150°C) ().

- Characterization : Polarized optical microscopy (POM) and DSC identify nematic/smectic phases.

- Comparative Studies : Shorter alkyl chains (e.g., propyl) reduce phase transition temperatures ().

How can structure-property relationships guide the design of derivatives?

Methodological Answer:

- Fluorine Substitution : 3,4-difluoro vs. 3,5-difluoro isomers alter dipole moments and phase behavior ().

- Alkyl Chain Modulation : Increasing chain length (pentyl → heptyl) enhances hydrophobicity and melting points ().

- Synthetic Strategies : Introduce electron-withdrawing groups (e.g., -CN) to tune electronic properties ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.